2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone

Description

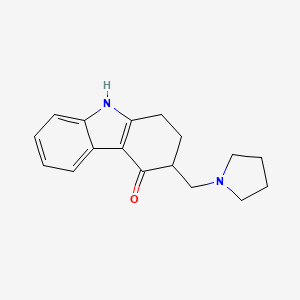

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone is a heterocyclic compound featuring a carbazolone core fused with a dihydro ring system and a pyrrolidinylmethyl substituent. The pyrrolidinylmethyl group introduces a five-membered saturated nitrogen ring, influencing steric and electronic properties compared to analogs with alternative substituents.

Properties

CAS No. |

35556-74-2 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one |

InChI |

InChI=1S/C17H20N2O/c20-17-12(11-19-9-3-4-10-19)7-8-15-16(17)13-5-1-2-6-14(13)18-15/h1-2,5-6,12,18H,3-4,7-11H2 |

InChI Key |

WBBHJFWTAFPWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.

Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the carbazole core with a pyrrolidinylmethyl halide in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Tetrahydrocarbazolone Derivatives (OCB and PCB)

Ortho-methyl carbazolone (OCB) and para-methyl carbazolone (PCB) are tetrahydrocarbazolone derivatives with methyl substituents. OCB exhibits four polymorphs, three of which form dimers, while its thermodynamically stable form adopts a catemer motif. PCB, in contrast, exclusively forms dimers with minimal energy differences between polymorphs. This highlights how substituent position (ortho vs. para) critically impacts crystallization behavior and supramolecular synthon stability . The pyrrolidinylmethyl group in the target compound, being bulkier than methyl, may further alter polymorphism and intermolecular interactions.

Piperidinylmethyl-Substituted Carbazolone (CAS 38942-84-6)

This analog replaces pyrrolidinyl with a six-membered piperidinyl group. Such structural variations are pivotal in drug design; for example, nintedanib (a carbazole-derived kinase inhibitor) demonstrates that substituent size and polarity influence target binding and pharmacokinetics .

Pharmacological and Bioactivity Considerations

While direct bioactivity data for the target compound is absent, related carbazolones and heterocycles provide insights:

- Nintedanib: A carbazole derivative with anti-fibrotic and anti-cancer activity, its kinase inhibition relies on substituent interactions with ATP-binding domains .

- Dihydropyrazole-4-carbonitriles: These compounds, though structurally distinct, show antioxidant (DPPH IC₅₀ values: 25–100 μg/mL) and antimicrobial activities (MIC ranges: 8–64 μg/mL) . If the target carbazolone undergoes analogous testing, its pyrrolidinylmethyl group—a hydrogen bond donor/acceptor—could enhance bioactivity compared to less polar analogs.

Data Tables

Table 1: Structural and Functional Comparison of Carbazolone Derivatives

Table 2: Bioactivity Comparison with Heterocyclic Analogs

Research Findings and Discussion

- Polymorphism and Crystallization: The target compound’s pyrrolidinylmethyl group may promote unique crystal packing vs.

- Bioactivity Potential: Pyrrolidine’s hydrogen-bonding capacity could enhance antimicrobial or kinase-inhibitory effects relative to methyl-substituted carbazolones, though empirical validation is needed.

- Synthetic Scalability : DES or hydrogenation methods (from and ) offer eco-friendly pathways for large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.